molecular formula C14H21FN2O B11023515 N-[3-(diethylamino)propyl]-3-fluorobenzamide

N-[3-(diethylamino)propyl]-3-fluorobenzamide

Cat. No.: B11023515
M. Wt: 252.33 g/mol
InChI Key: CYCGJQCHCQUDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: DMAPMA can be synthesized through the reaction of with or its derivatives.

      Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.

      Industrial Production: DMAPMA is industrially produced using efficient and scalable methods to meet demand.

  • Chemical Reactions Analysis

      Reactions: DMAPMA can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: DMAPMA participates in copolymerization reactions, yielding polymers with tailored properties.

  • Scientific Research Applications

  • Mechanism of Action

    • DMAPMA’s mechanism of action depends on the specific application.
    • In hydrogels, it responds to changes in pH, affecting swelling and drug release.
    • Molecular targets and pathways vary based on the context (e.g., drug delivery, fiber modification).
  • Comparison with Similar Compounds

    • DMAPMA stands out due to its pH responsiveness and versatility.
    • Similar compounds include other methacrylamides and related monomers.

    Remember that DMAPMA’s applications extend across various fields, making it a valuable compound in research and industry

    Properties

    Molecular Formula

    C14H21FN2O

    Molecular Weight

    252.33 g/mol

    IUPAC Name

    N-[3-(diethylamino)propyl]-3-fluorobenzamide

    InChI

    InChI=1S/C14H21FN2O/c1-3-17(4-2)10-6-9-16-14(18)12-7-5-8-13(15)11-12/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,16,18)

    InChI Key

    CYCGJQCHCQUDKV-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)CCCNC(=O)C1=CC(=CC=C1)F

    Origin of Product

    United States

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